1,3-Propanediamine, N,N-dimethyl-N'-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride
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Overview
Description
1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride is a complex organic compound featuring a thiadiazole ring substituted with a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride typically involves the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,3,4-thiadiazole ring.
Substitution with Trimethylphenyl Group: The thiadiazole ring is then substituted with a trimethylphenyl group through a nucleophilic substitution reaction.
Attachment of 1,3-Propanediamine: The final step involves the attachment of the 1,3-propanediamine moiety to the substituted thiadiazole ring, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediamine, N,N-dimethyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)-, dihydrochloride
- 1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride
Uniqueness
1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride is unique due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications.
Properties
CAS No. |
128304-37-0 |
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Molecular Formula |
C16H26Cl2N4S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C16H24N4S.2ClH/c1-11-9-12(2)14(13(3)10-11)15-18-19-16(21-15)17-7-6-8-20(4)5;;/h9-10H,6-8H2,1-5H3,(H,17,19);2*1H |
InChI Key |
OYNPTEZOFXNYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NCCCN(C)C)C.Cl.Cl |
Origin of Product |
United States |
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